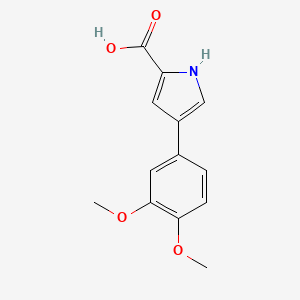

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

The compound “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” does not have a lot of information available. However, it is likely to be a monocarboxylic acid and a dimethoxybenzene1. It is functionally related to a propionic acid1 and phenylacetic acid2.

Synthesis Analysis

There is no direct information available on the synthesis of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a method for synthesizing a similar compound, 3,4-dimethoxy benzyl cyanide, has been disclosed3. This method involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction3.Molecular Structure Analysis

The molecular structure of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is not directly available. However, the structure of a similar compound, 3,4-dimethoxyphenylacetic acid, is available4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylacetic acid, is known to react with formaldehyde in the presence of acid to give an isochromanone5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” are not directly available. However, a similar compound, 3,4-dimethoxyphenylacetic acid, has a molecular weight of 210.2265 g/mol7.Applications De Recherche Scientifique

1. Antitubulin Agents

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its related compounds have been studied for their potential as antitubulin agents. These compounds target the colchicine site of tubulin, playing a significant role in microtubule depolymerization activity. This activity is particularly influenced by the presence of an acceptor for Cys241β in the hydrophobic subpocket A. Such compounds are promising in the context of cancer research due to their ability to disrupt microtubules, a critical component in cell division and cancer progression (Da et al., 2013).

2. Fungicidal and Insecticidal Activities

Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid have shown promising fungicidal and insecticidal activities. These findings are significant for agricultural applications, offering potential new tools for pest control (Liu, Li, & Li, 2004).

3. Hydrogen Bonding and Molecular Structure

The study of similar pyrrole compounds has also provided insights into hydrogen bonding and molecular structure. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields like material science and pharmaceuticals (Prayzner et al., 1996).

4. Solid Thermo-Responsive Material

An aryl-substituted pyrrole derivative exhibited unique fluorescence in the solid state, making it a potential candidate for thermo-responsive material in temperature monitoring devices. This property stems from its molecular design and the specific aggregation form when crystallized from dimethyl formamide (DMF) (Han et al., 2013).

5. Intramolecular Hydrogen Bonding

Further research on similar pyrrole compounds has led to insights into intramolecular hydrogen bonding and the crystal structures of these molecules. Such studies are valuable for the development of new materials and understanding the molecular interactions at play (Silva et al., 2006).

Safety And Hazards

The safety and hazards of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid” are not directly available. However, a similar compound, 3,4-dimethoxyphenylacetic acid, is known to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation8.

Orientations Futures

There is no specific information available on the future directions of “4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid”. However, a similar compound, 3,4-dimethoxyphenylboronic acid, has been used as a substrate in the cross-coupling reaction with 5,7-dichloropyrido[4,3-d]pyrimidine catalyzed by palladium9.

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNDNXMQVCFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

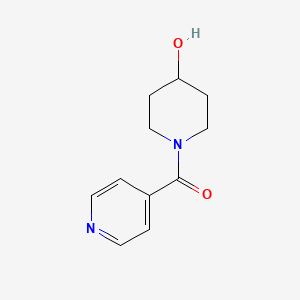

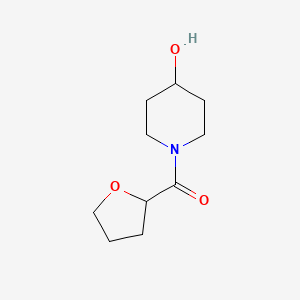

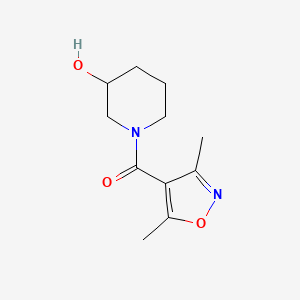

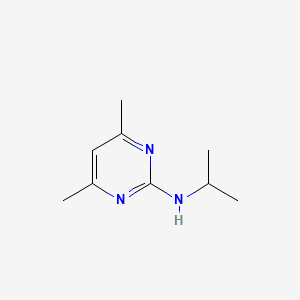

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.